molecular formula C21H20FNO2S B11493847 1-(2-fluorophenyl)-7,7-dimethyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(2-fluorophenyl)-7,7-dimethyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11493847
M. Wt: 369.5 g/mol
InChI Key: XEANYCRFUSHQKW-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure with various substituents, including a fluorophenyl group, a thiophene ring, and two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, a Suzuki-Miyaura coupling reaction can be employed to introduce the thiophene ring . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions that ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Halogenation or other substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to altered cellular functions. Molecular docking studies can provide insights into its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H20FNO2S

Molecular Weight

369.5 g/mol

IUPAC Name

1-(2-fluorophenyl)-7,7-dimethyl-4-thiophen-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C21H20FNO2S/c1-21(2)10-17-20(18(24)11-21)14(13-7-8-26-12-13)9-19(25)23(17)16-6-4-3-5-15(16)22/h3-8,12,14H,9-11H2,1-2H3

InChI Key

XEANYCRFUSHQKW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=CC=CC=C3F)C4=CSC=C4)C(=O)C1)C

Origin of Product

United States

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